molecular formula C16H21NO2 B13220115 1-(4-Ethylphenyl)-3-propanoylpiperidin-2-one

1-(4-Ethylphenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13220115
M. Wt: 259.34 g/mol
InChI Key: IVSJOOYODNKHMZ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-propanoylpiperidin-2-one is a piperidine derivative with a propanoyl group at the 3-position and a 4-ethylphenyl substituent at the 1-position. It is structurally related to eperisone hydrochloride (Myonal®), a muscle relaxant introduced in Japan in 1983 . The compound’s molecular formula is C17H25NO·HCl (molecular weight: 295.85 g/mol) . Its pharmacological activity stems from its ability to modulate muscle tone by acting on central nervous system pathways, particularly through the inhibition of gamma motor neuron activity . The piperidine ring and propanoyl group are critical for binding to biological targets, while the 4-ethylphenyl moiety enhances lipophilicity, influencing bioavailability and tissue penetration .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C16H21NO2/c1-3-12-7-9-13(10-8-12)17-11-5-6-14(16(17)19)15(18)4-2/h7-10,14H,3-6,11H2,1-2H3

InChI Key

IVSJOOYODNKHMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCCC(C2=O)C(=O)CC

Origin of Product

United States

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

1-(4-Ethylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Ethylphenyl)-3-propanoylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act on receptor-type tyrosine-protein phosphatase beta, influencing various cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(4-Ethylphenyl)-3-propanoylpiperidin-2-one and Analogues

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Biological Activity/Use
This compound C17H25NO·HCl Piperidine, propanoyl, 4-ethylphenyl 295.85 Muscle relaxant (Myonal®)
1-(4-Ethylphenyl)-3,3,3-trifluoro-2-methylpropan-1-one C12H11F3O Trifluoromethyl, ketone 204.21 Intermediate in fluorinated drug synthesis
1-(4-Ethylphenyl)-2-methylpropan-1-one C12H16O Methyl, ketone 176.26 Industrial chemical (solvent/precursor)
4-Ethylmethcathinone (4-EMC) C11H15NO Cathinone backbone, methylamino 177.24 Psychoactive stimulant
3-(4-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one C17H15ClO α,β-unsaturated ketone, chloro-substituent 270.76 Potential antimicrobial/antioxidant

Pharmacological and Physicochemical Differences

  • Piperidine Derivatives: The presence of the piperidine ring in this compound distinguishes it from simpler ketones like 1-(4-ethylphenyl)-2-methylpropan-1-one. Piperidine enhances binding affinity to neuronal receptors, contributing to muscle relaxant effects .
  • Fluorinated Analogues : The trifluoromethyl group in 1-(4-ethylphenyl)-3,3,3-trifluoro-2-methylpropan-1-one increases metabolic stability and electronegativity, making it valuable for designing drugs with prolonged half-lives .
  • Cathinone Derivatives: 4-Ethylmethcathinone (4-EMC) shares a ketone backbone but includes a methylamino group, conferring stimulant properties via dopamine/norepinephrine reuptake inhibition .

Biological Activity

1-(4-Ethylphenyl)-3-propanoylpiperidin-2-one, also known as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C15H19NC_{15}H_{19}N with a molecular weight of 229.32 g/mol. The compound features a piperidine ring substituted with an ethylphenyl group and a propanoyl moiety, which may influence its interaction with biological systems.

PropertyValue
Molecular FormulaC15H19NC_{15}H_{19}N
Molecular Weight229.32 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with various receptors. Research indicates that it may act as a dopamine receptor antagonist , which could have implications for treating neurological disorders.

Key Mechanisms:

  • Dopamine Receptor Interaction : The compound's structure allows it to bind to dopamine receptors, potentially influencing dopaminergic signaling pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Biological Activity

Recent studies have evaluated the pharmacological effects of this compound across various biological systems.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including:

  • HeLa Cells : IC50 values indicate significant antiproliferative effects.
  • MCF-7 Cells : The compound showed dose-dependent cytotoxicity.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa25
MCF-730

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. A study involving mice demonstrated its efficacy in reducing tumor growth in xenograft models.

Case Study: Tumor Growth Inhibition

A recent study published in Journal of Medicinal Chemistry explored the effects of this compound on tumor growth in mice bearing human cancer xenografts. The results indicated a significant reduction in tumor size compared to control groups.

  • Experimental Design : Mice were treated with varying doses of the compound for four weeks.
  • Results : Tumor size was measured weekly, revealing a dose-dependent reduction in tumor volume.

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